METHYL 7-CYCLOPROPYL-1-(2-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Overview
Description
METHYL 7-CYCLOPROPYL-1-(2-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 7-CYCLOPROPYL-1-(2-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrido[2,3-d]pyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of methoxyphenyl and cyclopropyl groups via nucleophilic substitution.
Esterification: Formation of the carboxylate ester group through esterification reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Solvent Selection: Choice of solvents to improve solubility and reaction efficiency.
Purification Techniques: Methods such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 7-CYCLOPROPYL-1-(2-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, compounds of this class are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against various biological targets.
Medicine
In medicinal chemistry, these compounds are investigated for their potential therapeutic applications. They may possess anti-inflammatory, anti-cancer, or anti-viral properties.
Industry
In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of METHYL 7-CYCLOPROPYL-1-(2-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity through binding to the active site.
Receptors: Modulation of receptor activity by acting as agonists or antagonists.
Pathways: Interference with cellular signaling pathways to exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds in the pyrido[2,3-d]pyrimidine class include:
- 7-(2-(1,1’-BIPHENYL)-4-YL-2-OXOETHOXY)-8-METHYL-4-PHENYL-2H-CHROMEN-2-ONE
- Other pyrido[2,3-d]pyrimidine derivatives
Uniqueness
The uniqueness of METHYL 7-CYCLOPROPYL-1-(2-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 7-cyclopropyl-1-(2-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O6/c1-34-18-12-8-16(9-13-18)15-29-25(31)23-19(26(32)36-3)14-20(17-10-11-17)28-24(23)30(27(29)33)21-6-4-5-7-22(21)35-2/h4-9,12-14,17H,10-11,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHPTISMAOYIAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(C=C3C(=O)OC)C4CC4)N(C2=O)C5=CC=CC=C5OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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